molecular formula C16H14ClNO B239808 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine

2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine

Cat. No. B239808
M. Wt: 271.74 g/mol
InChI Key: WGRNYMFHVFPPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine, also known as DCB, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of science. It is a member of the benzoxazine family, which has been the subject of extensive research due to their unique properties and potential uses. In

Scientific Research Applications

2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine has been studied for its potential applications in various fields of science, including materials science, polymer chemistry, and medicinal chemistry. In materials science, 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine has been used as a monomer to synthesize high-performance thermosetting polymers with excellent mechanical and thermal properties. In polymer chemistry, 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine has been used as a curing agent for epoxy resins, which has improved their mechanical properties and thermal stability. In medicinal chemistry, 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine is not fully understood, but it is believed to act as a free radical scavenger and an antioxidant. It has been shown to inhibit the formation of reactive oxygen species (ROS) and to protect cells from oxidative stress. 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine has also been shown to inhibit the activity of enzymes involved in the production of ROS, such as NADPH oxidase and xanthine oxidase.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine has also been shown to protect neuronal cells from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine has been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high thermal stability and good solubility in various solvents. However, 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine has some limitations for lab experiments. It is toxic and must be handled with care, and it can react with other compounds in the lab, leading to unwanted side reactions.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine. One area of research is the development of new synthetic methods for 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine and its derivatives, which could improve the yield and purity of the final product. Another area of research is the investigation of the mechanism of action of 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine, which could lead to the development of new drugs for the treatment of various diseases. Finally, the use of 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine in the development of new materials with unique properties and applications is an area of ongoing research.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine involves the reaction of 4-chlorophenol and paraformaldehyde in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then subjected to a cyclization reaction to form the benzoxazine ring. The reaction conditions and the purity of the starting materials can affect the yield and purity of the final product.

properties

Product Name

2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine

Molecular Formula

C16H14ClNO

Molecular Weight

271.74 g/mol

IUPAC Name

2-(4-chlorophenyl)-4,4-dimethyl-3,1-benzoxazine

InChI

InChI=1S/C16H14ClNO/c1-16(2)13-5-3-4-6-14(13)18-15(19-16)11-7-9-12(17)10-8-11/h3-10H,1-2H3

InChI Key

WGRNYMFHVFPPCJ-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N=C(O1)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1(C2=CC=CC=C2N=C(O1)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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